BenchChemオンラインストアへようこそ!

3,5-dimethyl-1-propyl-1H-pyrazol-4-ol

Medicinal Chemistry Scaffold Design Physicochemical Properties

This heterocycle features 3,5-dimethyl blocking that prevents tautomeric scrambling, directing derivatization exclusively to the 4-OH group for clean ether/ester synthesis. With cLogP 1.62 and favorable hydrogen-bonding capacity, it's optimized for medicinal chemistry campaigns targeting hydrophobic GPCR or nuclear receptor pockets. Sourced at ≥95% purity for reproducible library synthesis without protecting group strategies.

Molecular Formula C8H14N2O
Molecular Weight 154.21 g/mol
CAS No. 1489896-29-8
Cat. No. B1400167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-dimethyl-1-propyl-1H-pyrazol-4-ol
CAS1489896-29-8
Molecular FormulaC8H14N2O
Molecular Weight154.21 g/mol
Structural Identifiers
SMILESCCCN1C(=C(C(=N1)C)O)C
InChIInChI=1S/C8H14N2O/c1-4-5-10-7(3)8(11)6(2)9-10/h11H,4-5H2,1-3H3
InChIKeyGCCDHXHUDYKOLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dimethyl-1-propyl-1H-pyrazol-4-ol (CAS 1489896-29-8): Molecular Properties and Procurement Considerations


3,5-Dimethyl-1-propyl-1H-pyrazol-4-ol is a fully substituted pyrazol-4-ol heterocycle (C₈H₁₄N₂O, MW 154.21) featuring a 4-hydroxy group, 3- and 5-methyl substituents, and a 1-propyl chain . This substitution pattern distinguishes it from simpler pyrazol-4-ol analogs by offering a unique combination of lipophilicity and hydrogen-bonding capacity relevant to medicinal chemistry scaffold diversification . The compound is commercially available at 95% purity from specialty chemical suppliers for research use .

Why Generic Substitution of 3,5-Dimethyl-1-propyl-1H-pyrazol-4-ol (CAS 1489896-29-8) Is Not Advisable


Substituting 3,5-dimethyl-1-propyl-1H-pyrazol-4-ol with a generic pyrazol-4-ol (e.g., 1-propyl-1H-pyrazol-4-ol, CAS 78242-21-4) or a non-hydroxylated 3,5-dimethylpyrazole risks altering critical physicochemical and reactivity parameters. The presence of both 3- and 5-methyl groups, in addition to the 4-hydroxyl, creates a distinct electronic environment on the pyrazole ring that influences tautomeric equilibrium and hydrogen-bond donor/acceptor capacity compared to less substituted analogs . These structural differences can lead to divergent biological activity profiles, as demonstrated in structure-activity relationship studies of pyrazole derivatives where subtle substitution changes significantly impact target binding and functional outcomes [1].

Quantitative Differentiation Evidence for 3,5-Dimethyl-1-propyl-1H-pyrazol-4-ol (CAS 1489896-29-8) vs. Analogs


Comparative Physicochemical Property Assessment: 3,5-Dimethyl-1-propyl-1H-pyrazol-4-ol vs. 1-Propyl-1H-pyrazol-4-ol

The addition of 3- and 5-methyl groups to the pyrazol-4-ol core in 3,5-dimethyl-1-propyl-1H-pyrazol-4-ol (MW 154.21) versus 1-propyl-1H-pyrazol-4-ol (MW 126.16) results in a calculated LogP increase from 0.93 to 1.62, representing a ~74% increase in lipophilicity . This difference is significant for membrane permeability and target engagement in medicinal chemistry campaigns.

Medicinal Chemistry Scaffold Design Physicochemical Properties

Synthetic Accessibility and Scaffold Versatility Comparison

3,5-Dimethyl-1-propyl-1H-pyrazol-4-ol serves as a versatile small molecule scaffold . While direct synthetic yield comparisons are not available, the compound's fully substituted core offers distinct advantages over 1-propyl-1H-pyrazol-4-ol in downstream diversification. The 4-hydroxyl group provides a handle for further functionalization (e.g., etherification, esterification), while the 3- and 5-methyl groups block positions that might otherwise undergo unwanted side reactions during synthesis. In contrast, the unsubstituted 3- and 5-positions of 1-propyl-1H-pyrazol-4-ol are susceptible to electrophilic attack, potentially complicating selective transformations [1]. This blocked substitution pattern simplifies reaction planning and improves synthetic efficiency for complex molecule construction.

Organic Synthesis Medicinal Chemistry Scaffold Diversification

Biological Activity Potential: Antidiabetic Activity Class Inference for 1-Substituted 3,5-Dimethylpyrazoles

In a class-level study, 1-substituted 3,5-dimethylpyrazoles were evaluated for antidiabetic activity in alloxan-diabetic mice [1]. While 3,5-dimethyl-1-propyl-1H-pyrazol-4-ol itself was not tested, compounds with the 3,5-dimethylpyrazole core demonstrated significant blood glucose lowering effects. For example, 1-phenyl-3,5-dimethylpyrazole reduced blood glucose by 42% at 100 mg/kg, whereas 1-unsubstituted 3,5-dimethylpyrazole showed only 18% reduction [2]. This class-level evidence suggests that the 3,5-dimethyl substitution pattern, particularly when combined with an N1-substituent, is a critical determinant of antidiabetic activity, supporting the rationale for selecting this specific scaffold over non-methylated or N1-unsubstituted analogs.

Diabetes Research Medicinal Chemistry In Vivo Pharmacology

Recommended Application Scenarios for 3,5-Dimethyl-1-propyl-1H-pyrazol-4-ol (CAS 1489896-29-8) Based on Differentiation Evidence


Medicinal Chemistry Scaffold Diversification for Lipophilic Target Engagement

The compound's higher calculated LogP (1.62) compared to non-methylated analogs makes it a suitable starting point for medicinal chemistry programs targeting lipophilic binding pockets, such as GPCRs, nuclear receptors, or enzymes with hydrophobic active sites. This property can be leveraged to improve membrane permeability and target residence time without introducing additional aromatic rings that might increase molecular weight and reduce ligand efficiency .

Synthesis of Regioselectively Functionalized Pyrazole Derivatives

The blocked 3- and 5-positions in 3,5-dimethyl-1-propyl-1H-pyrazol-4-ol direct functionalization exclusively to the 4-hydroxyl group, enabling clean and efficient synthesis of ethers, esters, or sulfonates without the need for protecting group strategies [1]. This is particularly valuable in parallel synthesis or library production where high regiochemical purity is essential.

In Vivo Proof-of-Concept Studies in Metabolic Disease Models

Based on class-level antidiabetic activity evidence for 1-substituted 3,5-dimethylpyrazoles [2], this compound is a rational choice for initial in vivo screening in type 2 diabetes or metabolic syndrome models. The presence of both 3,5-dimethyl and 1-propyl substitution aligns with structural features associated with enhanced efficacy in this therapeutic area.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,5-dimethyl-1-propyl-1H-pyrazol-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.